2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one

Medicinal chemistry Structure-activity relationship Regioisomer differentiation

2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one (CAS 141763-70-4; molecular formula C₇H₈N₄OS; MW 196.23 g/mol) is a heterocyclic hybrid featuring a direct C–C bond between the pyrazole C4 position and the thiazole C2 position, with a free 3-amino group on the pyrazole ring and a 4(5H)-one carbonyl on the thiazolone ring. This compound belongs to the broader pyrazolyl-thiazol-4(5H)-one class, which has demonstrated dual COX-2/15-LOX inhibition (IC₅₀ 0.09–0.14 µM and 1.96–3.52 µM, respectively) in peer-reviewed studies of structurally related analogs.

Molecular Formula C7H8N4OS
Molecular Weight 196.23 g/mol
CAS No. 141763-70-4
Cat. No. B12898651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one
CAS141763-70-4
Molecular FormulaC7H8N4OS
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N)C2=NC(=O)CS2
InChIInChI=1S/C7H8N4OS/c1-3-5(6(8)11-10-3)7-9-4(12)2-13-7/h2H2,1H3,(H3,8,10,11)
InChIKeyQUIXTVRWYKOFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one (CAS 141763-70-4): Procurement-Grade Characterization and Class Positioning


2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one (CAS 141763-70-4; molecular formula C₇H₈N₄OS; MW 196.23 g/mol) is a heterocyclic hybrid featuring a direct C–C bond between the pyrazole C4 position and the thiazole C2 position, with a free 3-amino group on the pyrazole ring and a 4(5H)-one carbonyl on the thiazolone ring . This compound belongs to the broader pyrazolyl-thiazol-4(5H)-one class, which has demonstrated dual COX-2/15-LOX inhibition (IC₅₀ 0.09–0.14 µM and 1.96–3.52 µM, respectively) in peer-reviewed studies of structurally related analogs [1]. It has additionally been cited in patent literature as a synthetic precursor for integrin-linked protein kinase (ILK) inhibitors exhibiting nanomolar potency [2].

Why Generic Pyrazole-Thiazole Hybrids Cannot Substitute for 2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one in Procurement Decisions


Within the pyrazolyl-thiazol-4(5H)-one scaffold family, three distinct connectivity isomers exist — N1-linked (pyrazol-1-yl), amino-linked (pyrazolylamino), and C4-linked (pyrazol-4-yl) — and they are not functionally interchangeable. The C4-linked architecture present in this compound positions the pyrazole 3-NH₂ group in a spatial orientation fundamentally different from N1-linked analogs, altering hydrogen-bonding geometry, metal-chelation potential, and metabolic stability [1]. Experimentally, pyrazol-1-yl-thiazol-4(5H)-ones have shown anti-proliferative profiles against MCF-7 and PC-3 cell lines [2] that are mechanistically distinct from the DNA-binding and selectivity-index advantages reported for pyrazolylamino-thiazolones against HepG2 [3]. The C4-linked isomer offers a unique vector for further derivatization at the pyrazole N1 and N2 positions without steric interference at the thiazolone C2, a synthetic advantage documented in ILK inhibitor patent families [4]. Substituting a generic N1-linked or amino-linked analog without verifying the regioisomeric identity risks invalidating any structure-activity relationship (SAR) built around this specific connectivity.

Quantitative Differentiation Evidence for 2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one Against Closest Analogs


Regiochemical Connectivity: C4-Linked Pyrazol-4-yl vs. N1-Linked Pyrazol-1-yl Thiazolones — Synthetic and Pharmacophoric Divergence

The target compound features a C–C bond between pyrazole C4 and thiazole C2, whereas the more extensively studied pyrazol-1-yl-thiazol-4(5H)-one class (Aboelnaga et al., 2022) employs an N–C linkage from pyrazole N1. This regiochemical distinction fundamentally alters the spatial presentation of the pyrazole 3-NH₂ group. In DFT-optimized geometries of pyrazol-1-yl-thiazolones, the pyrazole ring is oriented perpendicular to the thiazolone plane due to N1 steric constraints; by contrast, the C4-linkage allows co-planar orientation, maximizing π-conjugation between the two heterocycles [1]. This electronic difference is reflected in the distinct biological profiles: N1-linked derivatives demonstrated anti-proliferative activity against MCF-7 (compound 8f: 62.4% inhibition at 50 µM) and PC-3 (compound 8m: 58.7% inhibition at 50 µM) via MTT assay [1], while C4-linked amino-substituted analogs (Omran et al., 2019) showed DNA-binding-mediated HepG2 activity with a fundamentally different mechanism of action [2].

Medicinal chemistry Structure-activity relationship Regioisomer differentiation

Patent-Validated Building Block Utility: ILK Inhibitor Derivatization with Nanomolar Potency — Evidence from US8754233

The 3-amino-5-methyl-1H-pyrazol-4-yl fragment — the exact pyrazole moiety of the target compound — is explicitly claimed as a key synthetic building block in US Patent 8754233 for generating pyrazolylbenzothiazole derivatives as ILK inhibitors. Derivatives incorporating this fragment demonstrated ILK IC₅₀ values of 70 nM (compound BDBM123936: 2-(3-amino-5-methyl-1H-pyrazol-4-yl)-benzothiazole-6-sulfonic acid methyl amide) and 100 nM (compound BDBM123925: [2-(3-amino-5-methyl-1H-pyrazol-4-yl)-5-fluoro-benzothiazol-6-yl]-methanol) in biochemical assays at 2–40 °C [1]. In contrast, simple 2-aminothiazol-4(5H)-one (pseudothiohydantoin) building blocks lacking the pyrazole moiety typically require >10 µM concentrations to achieve kinase inhibition in comparable assay formats [2]. The target compound thus serves as a direct precursor for generating low-nanomolar kinase probes through single-step benzothiazole annulation chemistry.

Kinase inhibition Patent chemistry Integrin-linked protein kinase

Class-Level Dual COX-2/15-LOX Inhibition: Quantitative Benchmarking of Pyrazolyl Thiazolones Against Celecoxib and Diclofenac

Although published data for the exact target compound in COX/LOX assays are not available, structurally proximal pyrazolyl thiazolones (compounds 2, 4, 7–10 in Elzahhar et al., 2021) demonstrated COX-2 IC₅₀ values of 0.09–0.14 µM, statistically comparable to celecoxib, and 15-LOX IC₅₀ values of 1.96–3.52 µM [1]. These compounds share the core pyrazol-4-yl-thiazol-4(5H)-one scaffold with the target, differing only in 5-arylidene and 2-amino substitutions. In the formalin-induced paw edema model, these compounds showed in vivo anti-inflammatory activity equivalent or superior to diclofenac (5 mg/kg) and celecoxib (5 mg/kg), with the critical differentiation that they additionally suppressed monocyte-to-macrophage differentiation — a mechanism not observed with diclofenac [1]. This dual-pathway (COX-2 + 15-LOX) inhibition profile is a class-level characteristic of the pyrazolyl thiazolone scaffold and is absent in single-target COX-2 inhibitors like celecoxib [2].

Anti-inflammatory COX-2 inhibition 15-LOX inhibition Dual inhibitor

Anticancer Selectivity Index Advantage: Pyrazolylaminothiazolone Class vs. Cisplatin in HepG2 Hepatocellular Carcinoma

A directly relevant class analog — pyrazolylaminothiazolone 17 (Omran et al., 2019), synthesized from the same 3-amino-5-methyl-1H-pyrazole precursor as the target compound — exhibited an IC₅₀ of 7 µM against HepG2 hepatocellular carcinoma cells compared to 5.5 µM for cisplatin [1]. Critically, all synthesized pyrazole derivatives in this study, including compound 17, demonstrated a higher selectivity index than cisplatin when evaluated against normal cell lines [1]. DNA binding assays further revealed superior DNA minor-groove binding affinity for compound 17 compared to less active analogs in the series, rationalized through molecular docking studies showing favorable interactions with DNA base pairs [1]. The target compound, bearing the identical pyrazole precursor but differing in thiazolone connectivity (C4-linked vs. amino-linked), is expected to exhibit distinct DNA-binding geometry and potentially improved metabolic stability due to the absence of the hydrolytically labile amino linker.

Anticancer Hepatocellular carcinoma Selectivity index DNA binding

Physicochemical and Drug-Likeness Profile: Favorable Lead-Like Properties Relative to Heavier Pyrazolothiazolone Congeners

With a molecular weight of 196.23 g/mol, a polar surface area (PSA) of 110.16 Ų, and 2 hydrogen bond donors plus 4 hydrogen bond acceptors , the target compound sits well within lead-like chemical space (MW <250, PSA <140 Ų). By comparison, the biologically characterized anti-inflammatory pyrazolyl thiazolones from Elzahhar et al. (2021) possess molecular weights ranging from 416.50 to 509.42 g/mol — more than double the target compound [1]. These heavier congeners, while demonstrating potent COX-2/15-LOX inhibition, violate multiple lead-likeness criteria and present significant challenges for downstream ADME optimization. The target compound, as a minimal scaffold, offers maximum derivatization headroom: all molecular weight gains from subsequent medicinal chemistry elaboration can be directed toward potency and selectivity improvements rather than correcting baseline pharmacokinetic liabilities. In silico predictions for the broader pyrazolyl thiazolone class confirmed drug-like appropriateness [1].

Drug-likeness Lead optimization Physicochemical properties

Optimal Procurement and Research Application Scenarios for 2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one (CAS 141763-70-4)


Kinase-Focused Medicinal Chemistry: ILK and Related Kinase Inhibitor Lead Generation

This compound serves as the direct synthetic precursor for the pyrazolylbenzothiazole ILK inhibitor series disclosed in US Patent 8754233, where derivatives bearing the 3-amino-5-methyl-1H-pyrazol-4-yl fragment achieved ILK IC₅₀ values of 70–100 nM in biochemical assays [1]. Procurement is justified for kinase inhibitor programs targeting ILK or related kinases where the pyrazole C4-linked connectivity enables benzothiazole annulation chemistry that is not accessible with N1-linked pyrazole isomers. The free 3-NH₂ group on the pyrazole ring provides a synthetic handle for further elaboration via amide coupling, sulfonamide formation, or reductive amination without requiring deprotection steps.

Dual COX-2/15-LOX Anti-Inflammatory Drug Discovery: Scaffold-Based Library Synthesis

The pyrazol-4-yl-thiazol-4(5H)-one core scaffold has been validated in peer-reviewed studies for dual COX-2/15-LOX inhibition (COX-2 IC₅₀ 0.09–0.14 µM; 15-LOX IC₅₀ 1.96–3.52 µM) [2]. This compound provides the minimal pharmacophoric core for synthesizing focused libraries through 5-arylidene condensation or 2-amino substitution, enabling systematic exploration of the dual-inhibition SAR. The low MW (196.23 g/mol) ensures that elaborated library members remain within drug-like chemical space . The dual-pathway mechanism distinguishes this scaffold from single-target COX-2 inhibitors and offers potential for reduced gastrointestinal toxicity through 15-LOX pathway modulation [2].

Hepatocellular Carcinoma Research: DNA-Binding Pyrazole-Thiazolone Hybrid Probes

Class-level evidence demonstrates that pyrazolyl-thiazolones synthesized from the same 3-amino-5-methyl-1H-pyrazole precursor exhibit HepG2 anticancer activity (IC₅₀ 7 µM) with a selectivity index superior to cisplatin [3]. The demonstrated DNA minor-groove binding mechanism, validated through methyl green displacement assays and molecular docking (PDB: 1BNA), supports the use of this compound as a starting material for developing fluorescent or affinity probes to study DNA-pyrazole interactions in HCC models. The C4-linked architecture provides distinct DNA-binding geometry compared to amino-linked analogs, potentially enabling structure-specific DNA recognition [3].

Fragment-Based Drug Discovery (FBDD): Low-MW Core for SPR and NMR Screening Cascades

At MW 196.23 g/mol and PSA 110.16 Ų, this compound meets all fragment-likeness criteria (MW <250, PSA <140 Ų, HBD ≤3, HBA ≤6) , making it suitable for fragment-based screening by surface plasmon resonance (SPR), ligand-observed NMR, or thermal shift assays. Its aqueous solubility is expected to be adequate for fragment screening concentrations (0.5–2 mM) based on the polar surface area and hydrogen-bonding capacity. Procurement supports FBDD campaigns targeting enzymes with surface-exposed hydrophobic clefts adjacent to hydrogen-bonding residues, where the pyrazole NH₂ and thiazolone carbonyl can serve as anchor points for fragment growing.

Quote Request

Request a Quote for 2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.